methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and has been studied extensively for its role in modulating the activity of gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate works by inhibiting the activity of a specific enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The increase in inhibitory neurotransmission caused by methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects. These effects include a decrease in neuronal excitability, a reduction in seizure activity, and anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for GABA transaminase. This allows for the selective modulation of GABA activity in the brain without affecting other neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and alcohol. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models. Finally, there is ongoing research into the development of more soluble analogs of this compound for use in various experiments.
Scientific Research Applications
Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in modulating the activity of GABA in the brain, which has been linked to the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
methyl 4-[(1-cycloheptylpiperidin-3-yl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-20(25)16-10-12-17(13-11-16)22-21(26)23-18-7-6-14-24(15-18)19-8-4-2-3-5-9-19/h10-13,18-19H,2-9,14-15H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHXMHFLSFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCN(C2)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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